
7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one: is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a chloro group and a hydroxyethyl group in this compound may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one typically begins with 2-aminobenzamide and chloroacetaldehyde.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dechlorinated quinazolinone.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: 7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one can be used as a ligand in coordination chemistry and catalysis.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its potential biological activities, this compound is a candidate for drug development, particularly in the fields of antimicrobial and anticancer research.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxyethyl groups may enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.
Comparación Con Compuestos Similares
2-(1-hydroxyethyl)quinazolin-4(3H)-one: Lacks the chloro group, which may result in different biological activities.
7-chloroquinazolin-4(3H)-one: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
7-chloro-2-methylquinazolin-4(3H)-one: The methyl group may influence its lipophilicity and metabolic stability.
Uniqueness:
- The presence of both the chloro and hydroxyethyl groups in 7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups may enhance its binding interactions with molecular targets, leading to improved efficacy in various applications.
Propiedades
Fórmula molecular |
C10H9ClN2O2 |
|---|---|
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
7-chloro-2-(1-hydroxyethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O2/c1-5(14)9-12-8-4-6(11)2-3-7(8)10(15)13-9/h2-5,14H,1H3,(H,12,13,15) |
Clave InChI |
CKQASYUPWFHVPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


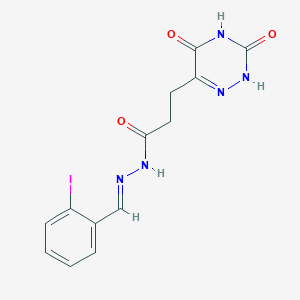
![10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14868349.png)
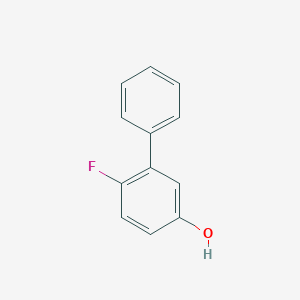

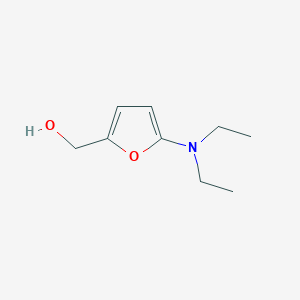

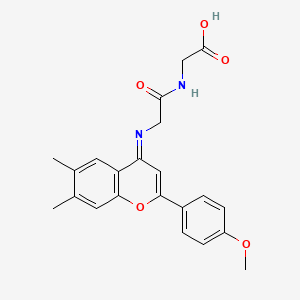

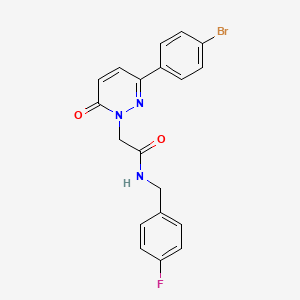
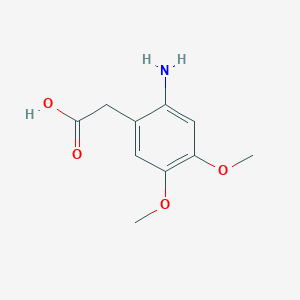
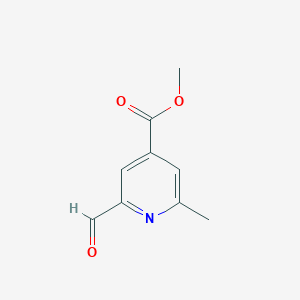
![7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14868385.png)
![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)
![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14868395.png)
